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Compound of Interest

Compound Name: Andrastin D

Cat. No.: B15578158 Get Quote

An In-depth Technical Guide to Andrastin D
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, physicochemical

properties, biological activity, and relevant experimental protocols for Andrastin D, a

meroterpenoid natural product.

Core Chemical Identity and Properties
Andrastin D is a meroterpenoid characterized by a complex tetracyclic steroid skeleton.[1][2] It

is a derivative of andrastin C, where the acetoxy group at the 3-beta position has been oxidized

to a 3-oxo group.[1] First identified as a metabolite from the fungus Penicillium roqueforti, it

belongs to a class of compounds derived biosynthetically from 3,5-dimethylorsellinic acid

(DMOA) and farnesyl diphosphate (FPP).[1][3]

Chemical Structure
The chemical structure of Andrastin D is presented below:
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Image Source: PubChem CID 10477690

Physicochemical Properties
The key quantitative properties of Andrastin D are summarized in the table below for easy

reference.
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Property Value Source

Molecular Formula C₂₆H₃₆O₅ PubChem[1]

Molecular Weight 428.6 g/mol PubChem[1]

IUPAC Name

methyl

(5S,8S,9S,10R,13R,14R)-17-

hydroxy-4,4,8,10,12,13,16-

heptamethyl-3,15-dioxo-

1,2,5,6,7,9-

hexahydrocyclopenta[a]phena

nthrene-14-carboxylate

PubChem[1]

CAS Number 184432-08-4 PubChem[1]

SMILES String

CC1=C[C@H]2[C@@]3(CCC(

=O)C([C@H]3CC[C@@]2([C

@]4([C@@]1(C(=C(C4=O)C)

O)C)C(=O)OC)C)(C)C)C

PubChem[1]

Exact Mass 428.25627424 Da PubChem[1]

Biological Activity and Mechanism of Action
Andrastin D is primarily recognized for its role as an inhibitor of protein farnesyltransferase

(EC 2.5.1.58).[1][3] This enzyme is crucial for the post-translational modification of a variety of

cellular proteins, most notably those in the Ras superfamily of small GTPases.

Mechanism: Inhibition of Farnesyltransferase
Farnesyltransferase (FTase) catalyzes the attachment of a 15-carbon farnesyl pyrophosphate

group to a cysteine residue located in a C-terminal "CaaX box" motif of target proteins. This

farnesylation is a critical step for membrane localization and subsequent activation of these

proteins. By inhibiting FTase, Andrastin D prevents proteins like Ras from anchoring to the

plasma membrane, thereby blocking their downstream signaling functions.[3] This mechanism

is a key area of interest for anti-cancer drug development, as Ras mutations are implicated in a

significant percentage of human cancers.
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Mechanism of Farnesyltransferase Inhibition by Andrastin D.
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Cytotoxicity
While specific cytotoxicity data for Andrastin D is less common in literature than for its

analogue Andrastin A, related andrastin-type meroterpenoids have demonstrated moderate

cytotoxic effects against various human cancer cell lines. For instance, Penimeroterpenoid A, a

structurally similar compound, showed activity against A549 (lung), HCT116 (colon), and

SW480 (colon) cell lines.[2][4]

Cell Line Compound IC₅₀ (µM)

A549 (Human Lung

Carcinoma)
Penimeroterpenoid A 82.61 ± 3.71

HCT116 (Human Colon

Cancer)
Penimeroterpenoid A 78.63 ± 2.85

SW480 (Human Colon Cancer) Penimeroterpenoid A 95.54 ± 1.46

Data for the related compound

Penimeroterpenoid A from Ren

et al., 2021.[2]

Experimental Protocols
Isolation and Extraction from Penicillium sp.
The following is a representative protocol for the isolation of andrastin-type meroterpenoids

from fungal cultures, adapted from methodologies described for similar compounds.[2]

Fermentation: The fungus (Penicillium sp.) is cultured on a solid rice medium. Erlenmeyer

flasks containing rice and distilled water are autoclaved, inoculated with a seed culture, and

incubated at 25 °C for approximately 30 days.[2]

Extraction: The fermented rice material is exhaustively extracted with ethyl acetate (EtOAc)

(e.g., 3 x 4.0 L). The organic phases are combined and concentrated under reduced

pressure to yield a crude extract.[2]

Chromatographic Separation:
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Initial Fractionation: The crude extract is subjected to silica gel column chromatography

(CC), eluting with a gradient of petroleum ether/acetone to generate several primary

fractions.[2]

Purification: Bioactive fractions are further purified using octadecylsilanized (ODS) column

chromatography with a methanol-water gradient.[2]

Final Polish: Final purification to yield pure Andrastin D is typically achieved using

reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

Structure Elucidation
The planar structure and stereochemistry of Andrastin D and its analogues are determined

through a combination of spectroscopic techniques:

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

is used to determine the exact molecular formula.[2]

NMR Spectroscopy: A comprehensive analysis of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC,

HMBC) spectra is performed to establish the connectivity of atoms and the carbon skeleton.

[5]

Circular Dichroism: The absolute configuration is often confirmed by comparing the

experimental electronic circular dichroism (ECD) spectrum with spectra calculated using

quantum chemical methods.[2]

Total Synthesis Workflow
The first total synthesis of (±)-Andrastin D was achieved via a biomimetic, radical-based

rearrangement.[6][7] The key steps highlight a strategy that traverses the biosynthetic

landscape.
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Key steps in the first total synthesis of (±)-Andrastin D.

The pivotal transformation involves the rearrangement of a bicyclo[3.3.1]nonane nucleus,

common to many DMOA-derived meroterpenes, into the 5,6-fused ring system characteristic of

the andrastin family.[6][7] This was achieved under abiotic conditions using a cobalt(II) catalyst

and phenylsilane, followed by Krapcho demethylation to furnish the final product.[6]
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Biosynthesis
Andrastin D is an intermediate in the larger biosynthetic pathway of more complex andrastins,

such as Andrastin A.[3][8][9] The pathway begins with the cyclization of an epoxyfarnesylated

precursor, catalyzed by the terpene cyclase AdrI, to yield the first tetracyclic intermediate in the

family.[6][8] Subsequent enzymatic modifications, including oxidations and reductions by P450

monooxygenases and reductases, lead to the formation of Andrastin D and other analogues.

[3][9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578158#andrastin-d-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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